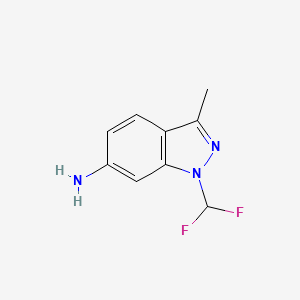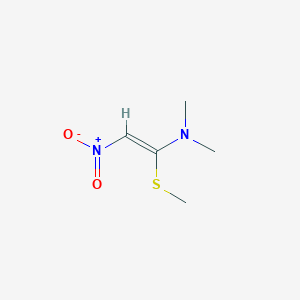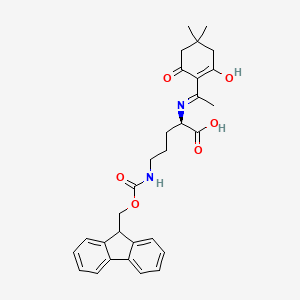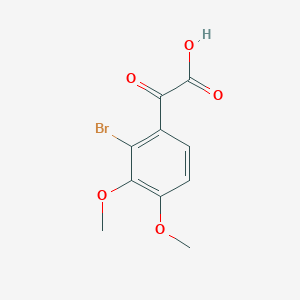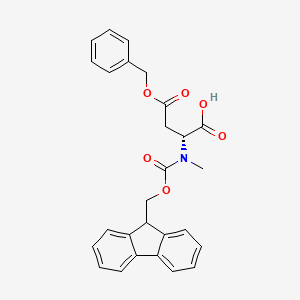
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(benzyloxy)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Me-D-Asp(OtBu)-OH is a derivative of aspartic acid, a common amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a tert-butyl ester protecting group on the side chain carboxyl group. This compound is widely used in peptide synthesis due to its stability and ease of deprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-D-Asp(OtBu)-OH typically involves several steps:
Protection of the Aspartic Acid: The carboxyl group of aspartic acid is protected using a tert-butyl ester group. This is achieved by reacting aspartic acid with tert-butyl alcohol in the presence of an acid catalyst.
Methylation of the Nitrogen Atom: The nitrogen atom of the aspartic acid is methylated using a methylating agent such as methyl iodide.
Fmoc Protection: The amino group is protected with the Fmoc group by reacting the methylated aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of Fmoc-N-Me-D-Asp(OtBu)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-Me-D-Asp(OtBu)-OH undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester group can be removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as HBTU or DIC.
Substitution Reactions: The methyl group on the nitrogen atom can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl ester removal.
Coupling: HBTU or DIC in the presence of a base such as DIPEA.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotected Aspartic Acid Derivatives: Removal of protecting groups yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Substituted Derivatives: Substitution reactions yield various substituted aspartic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-N-Me-D-Asp(OtBu)-OH is extensively used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the efficient synthesis of peptides with minimal side reactions.
Biology
In biological research, this compound is used to synthesize peptides that are employed in studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine
In medicinal chemistry, peptides synthesized using Fmoc-N-Me-D-Asp(OtBu)-OH are used in the development of peptide-based drugs. These drugs have applications in treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. It is also used in the production of peptide-based diagnostic agents.
Mecanismo De Acción
The mechanism of action of Fmoc-N-Me-D-Asp(OtBu)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other sites. The methyl group on the nitrogen atom can influence the reactivity and stability of the compound, affecting the overall efficiency of peptide synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-N-Me-D-Asp(OtBu)-OH but lacks the methyl group on the nitrogen atom.
Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid with similar protecting groups.
Fmoc-Lys(Boc)-OH: A derivative of lysine with a tert-butyl ester group protecting the side chain amino group.
Uniqueness
Fmoc-N-Me-D-Asp(OtBu)-OH is unique due to the presence of the methyl group on the nitrogen atom, which can influence the reactivity and stability of the compound. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.
Propiedades
Fórmula molecular |
C27H25NO6 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C27H25NO6/c1-28(24(26(30)31)15-25(29)33-16-18-9-3-2-4-10-18)27(32)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,30,31)/t24-/m1/s1 |
Clave InChI |
VBXORJMTNSIPAW-XMMPIXPASA-N |
SMILES isomérico |
CN([C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CN(C(CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


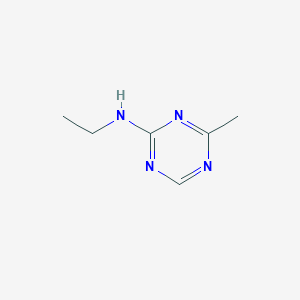
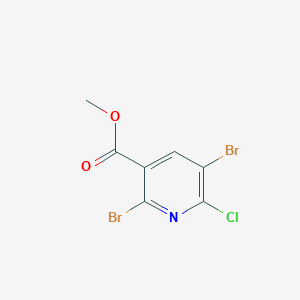
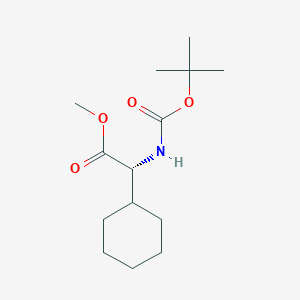
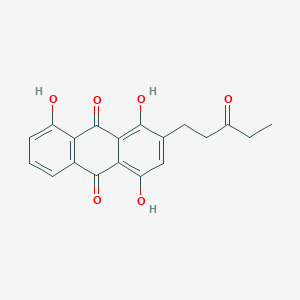
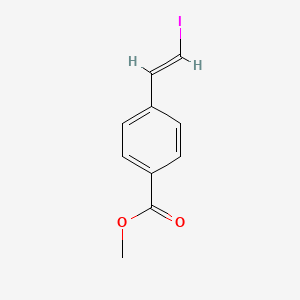
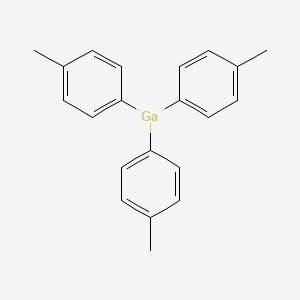
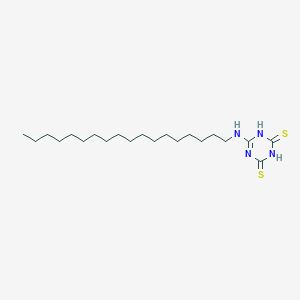
![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
